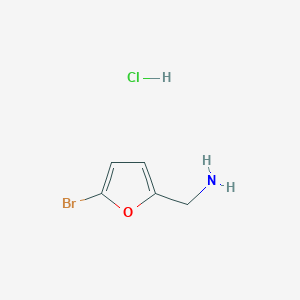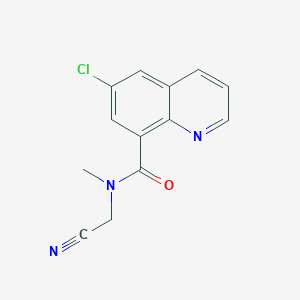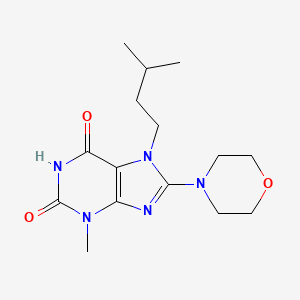
3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually includes the compound’s systematic name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including any catalysts required and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Inhibitory Activity and Anti-Inflammatory Agents
Cyclodidepsipeptides, including morpholine-dione derivatives, have been evaluated for inhibitory activity against the enzyme xanthine oxidase (XO) and for their anti-inflammatory response. Such compounds are excellent inhibitors of XO and significantly suppress the activation of nuclear factor of κB (NF-κB), suggesting potential use in the treatment of gout and other conditions related to excessive uric acid production or inflammation (Šmelcerović et al., 2013).
Polymer Synthesis and Material Science
Morpholine-2,5-dione derivatives have been utilized in the synthesis of polymers, demonstrating the versatility of these compounds in material science. For instance, the enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives has been explored as a novel route to synthesize poly(ester amide)s, highlighting the compounds' potential in developing biodegradable and biocompatible materials (Feng et al., 2000).
Antimicrobial Activity
Studies have shown that certain morpholine-dione derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties. The synthesis and structure analysis of these compounds, combined with their antimicrobial efficacy against various bacterial strains, underscore their potential pharmacological applications (Yancheva et al., 2012).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, potential uses, and areas that require further study.
properties
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-10(2)4-5-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-6-8-23-9-7-19/h10H,4-9H2,1-3H3,(H,17,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTITDKHVHHYSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

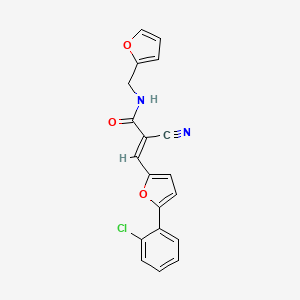
![7'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]](/img/structure/B2384234.png)
![8-(tert-butyl)-N-(4-chlorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2384235.png)
![4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B2384237.png)
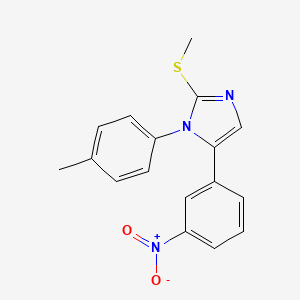
![N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2384239.png)
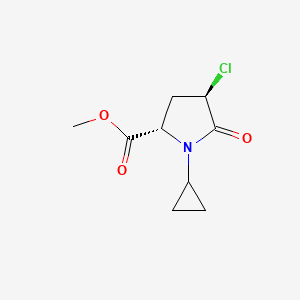
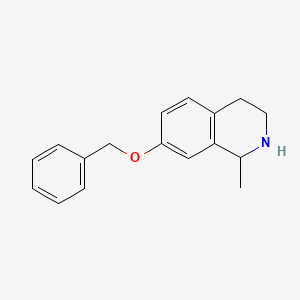
![Methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2384246.png)
![2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2384247.png)
![N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2384249.png)
![5-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2384251.png)
